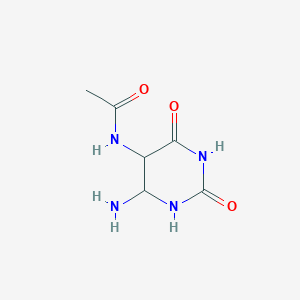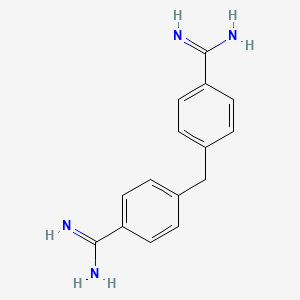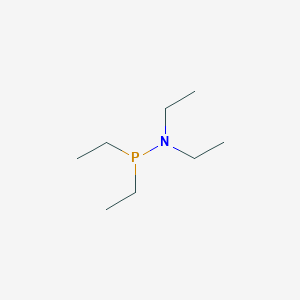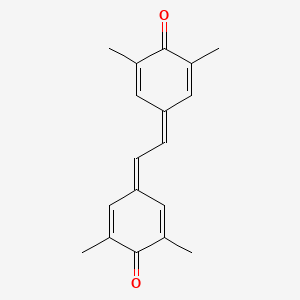
N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide is a chemical compound with a unique structure that includes a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazinane derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (60-80°C).
Major Products Formed
Oxidation: Formation of N-(4-nitro-2,6-dioxo-1,3-diazinan-5-yl)acetamide.
Reduction: Formation of N-(4-amino-2,6-dihydroxy-1,3-diazinan-5-yl)acetamide.
Substitution: Formation of various substituted diazinane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid
Uniqueness
N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N4O3 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide |
InChI |
InChI=1S/C6H10N4O3/c1-2(11)8-3-4(7)9-6(13)10-5(3)12/h3-4H,7H2,1H3,(H,8,11)(H2,9,10,12,13) |
InChI Key |
MJOZEDYKJKYABV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(NC(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)



![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)



![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)



